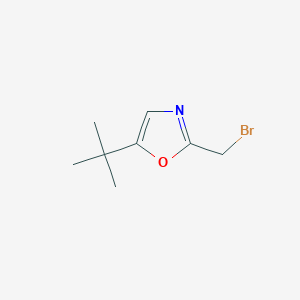

3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole” is a chemical compound that belongs to the class of trifluoromethyl ketones (TFMKs) . TFMKs are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

The synthesis of such compounds involves various methods. One of the common methods is the trifluoromethylation of acyl radicals . Another method involves the tandem C–H trifluoromethylation and chromone annulation of enaminones .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group. This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily centered around the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are significantly influenced by the trifluoromethyl group. This group imparts high electronegativity, lipophilicity, and excellent metabolic stability to the compound .Mecanismo De Acción

Target of Action

Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The strength of hydrogen bonding is determined by the group to which it is appended .

Mode of Action

An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .

Biochemical Pathways

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

Trifluoromethyl ketones are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .

Result of Action

The activation of the c–f bond in organic synthesis is a challenging task, and trifluoromethyl-containing compounds, which have three equivalent c–f bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .

Action Environment

The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied by quantum-chemical methods , suggesting that the compound’s action may be influenced by redox conditions in the environment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole is that it is easily synthesized and is readily available. It is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments. However, it is important to note that the compound is not very stable and should be handled with care. It should also be stored in an inert atmosphere, as it is sensitive to air, light, and moisture.

Direcciones Futuras

There are a number of potential future directions for 3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole. One possibility is the development of new synthetic methods for the compound. Additionally, further research could be conducted on the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Finally, research could also be conducted on the mechanisms of action of the compound, as well as its potential uses as a catalyst in organic synthesis.

Métodos De Síntesis

3-(Chloromethyl)-5-(trifluoromethyl)-1,2-oxazole can be synthesized through a number of different methods. The most common method is the reaction of trifluoromethanesulfonic acid with chloromethyl methyl ether. This reaction is carried out in an inert atmosphere and yields this compound in good yield. Other methods of synthesis include the reaction of trifluoromethanesulfonic anhydride with chloromethyl methyl ether, the reaction of trifluoromethanesulfonyl chloride with chloromethyl methyl ether, and the reaction of trifluoromethylthioacetic acid with chloromethyl methyl ether.

Aplicaciones Científicas De Investigación

3-(Chloromethyl)-5-(trifluoromethyl)-1,2-oxazole has a variety of scientific research applications. It is used as a reagent in organic synthesis, as an intermediate for the synthesis of pharmaceuticals and other compounds, and as a catalyst for the synthesis of other compounds. It has also been used as a reagent in the synthesis of organic compounds, such as amino acids and peptides, and as a reagent in the synthesis of heterocyclic compounds. It has also been used in the synthesis of aryl halides.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole involves the reaction of 3,5-dihydroxy-1,2-oxazole with chloromethyl trifluoromethanesulfonate in the presence of a base.", "Starting Materials": [ "3,5-dihydroxy-1,2-oxazole", "Chloromethyl trifluoromethanesulfonate", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 3,5-dihydroxy-1,2-oxazole in a suitable solvent (e.g. DMF), add the base and stir for 10-15 minutes.", "Add chloromethyl trifluoromethanesulfonate to the reaction mixture and stir for an additional 2-3 hours at room temperature.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography or recrystallization to obtain 3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole as a white solid." ] } | |

Número CAS |

2092261-37-3 |

Fórmula molecular |

C5H3ClF3NO |

Peso molecular |

185.53 g/mol |

Nombre IUPAC |

3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole |

InChI |

InChI=1S/C5H3ClF3NO/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2 |

Clave InChI |

ITYKRFFFXOSWAI-UHFFFAOYSA-N |

SMILES canónico |

C1=C(ON=C1CCl)C(F)(F)F |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.